

# An In-depth Technical Guide to the Chemical Structure of D-Ribopyranosylamine

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## Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B8683780*

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This technical guide provides a comprehensive overview of the chemical structure of **D-Ribopyranosylamine**, a crucial building block in synthetic organic chemistry and a key component in the synthesis of various nucleoside analogs. This document details its structural features, including its anomeric forms, conformational analysis, and key quantitative data.

## Chemical Structure and Isomerism

**D-Ribopyranosylamine** is a monosaccharide derivative where the anomeric hydroxyl group of D-ribose is replaced by an amino group. It primarily exists in a six-membered pyranose ring structure. Like its parent sugar, **D-Ribopyranosylamine** exhibits anomerism, resulting in two diastereomers:  $\alpha$ -**D-ribopyranosylamine** and  $\beta$ -**D-ribopyranosylamine**. The orientation of the amino group at the anomeric carbon (C1) relative to the other substituents on the ring determines the anomeric form.

- **$\alpha$ -D-Ribopyranosylamine:** The amino group at C1 is in an axial position.
- **$\beta$ -D-Ribopyranosylamine:** The amino group at C1 is in an equatorial position.

The  $\beta$ -anomer is generally more stable due to the anomeric effect and reduced steric hindrance with the amino group in the equatorial position.

## Conformational Analysis

Crystallographic studies have provided definitive evidence for the conformation of  $\beta$ -D-**ribopyranosylamine**.<sup>[1]</sup> The pyranose ring adopts a  $4C_1$  chair conformation. In this conformation, the substituents at C2, C3, and C4 are in equatorial positions, while the hydroxyl group at C1 is axial, and the amino group at C1 is equatorial. This arrangement minimizes steric strain and is the most stable conformation for the  $\beta$ -anomer. The conformation of the  $\alpha$ -anomer has not been as extensively studied, but it is predicted to also favor a chair conformation.

## Quantitative Structural Data

Detailed quantitative data on the molecular geometry of **D-Ribopyranosylamine** is crucial for computational modeling and drug design. The following tables summarize the available crystallographic and spectroscopic data.

### Crystallographic Data for $\beta$ -D-Ribopyranosylamine

The following bond lengths and angles are derived from single-crystal X-ray diffraction data of  $\beta$ -D-**ribopyranosylamine**.

Bond	Length (Å)	Angle	Degree (°)
C1-N1	1.45	N1-C1-O5	109.5
C1-C2	1.52	N1-C1-C2	110.2
C2-C3	1.53	C1-C2-C3	111.0
C3-C4	1.52	C2-C3-C4	110.5
C4-C5	1.52	C3-C4-C5	111.2
C5-O5	1.43	C4-C5-O5	110.1
C1-O5	1.43	C5-O5-C1	111.8

Data is representative and may vary slightly based on the specific crystal structure refinement.

## NMR Spectroscopic Data

While complete assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for both anomers of the parent **D-Ribopyranosylamine** are not readily available in the public domain, data from related glycosylamines and N-substituted derivatives provide valuable insights. The chemical shifts are highly dependent on the solvent and the presence of protecting groups.

Expected  $^1\text{H}$  NMR Chemical Shift Ranges (in  $\text{D}_2\text{O}$ ):

Proton	$\alpha$ -anomer (ppm)	$\beta$ -anomer (ppm)	Key Coupling Constants (Hz)
H-1	~5.0-5.2	~4.5-4.7	$J_{1,2}(\alpha) \approx 3\text{-}4\text{ Hz (ax-eq)}$
H-2	~3.6-3.8	~3.4-3.6	$J_{1,2}(\beta) \approx 8\text{-}9\text{ Hz (ax-ax)}$
H-3	~3.7-3.9	~3.5-3.7	
H-4	~3.8-4.0	~3.6-3.8	
H-5a	~3.9-4.1	~3.7-3.9	
H-5e	~3.6-3.8	~3.4-3.6	

Expected  $^{13}\text{C}$  NMR Chemical Shift Ranges (in  $\text{D}_2\text{O}$ ):

Carbon	$\alpha$ -anomer (ppm)	$\beta$ -anomer (ppm)
C-1	~85-90	~90-95
C-2	~70-75	~72-77
C-3	~71-76	~73-78
C-4	~68-73	~70-75
C-5	~62-67	~64-69

## Experimental Protocols

The synthesis of **D-Ribopyranosylamine** is primarily achieved through the reaction of D-ribose with ammonia.

## Synthesis of $\beta$ -D-Ribopyranosylamine

Principle: This method involves the direct ammonolysis of D-ribose in a suitable solvent. The reaction typically yields a mixture of anomers, with the more stable  $\beta$ -anomer being the major product upon equilibration.

Materials:

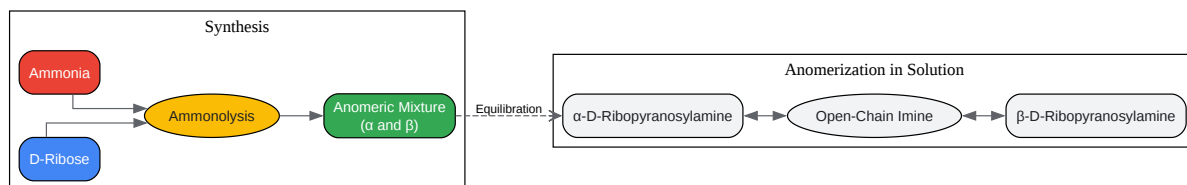
- D-Ribose
- Ammonia (solution in methanol or aqueous)
- Methanol or Water
- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve D-ribose in a saturated solution of ammonia in methanol.
- Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours) to allow for the formation of the glycosylamine and subsequent anomeric equilibration.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield crystalline  $\beta$ -D-ribopyranosylamine.

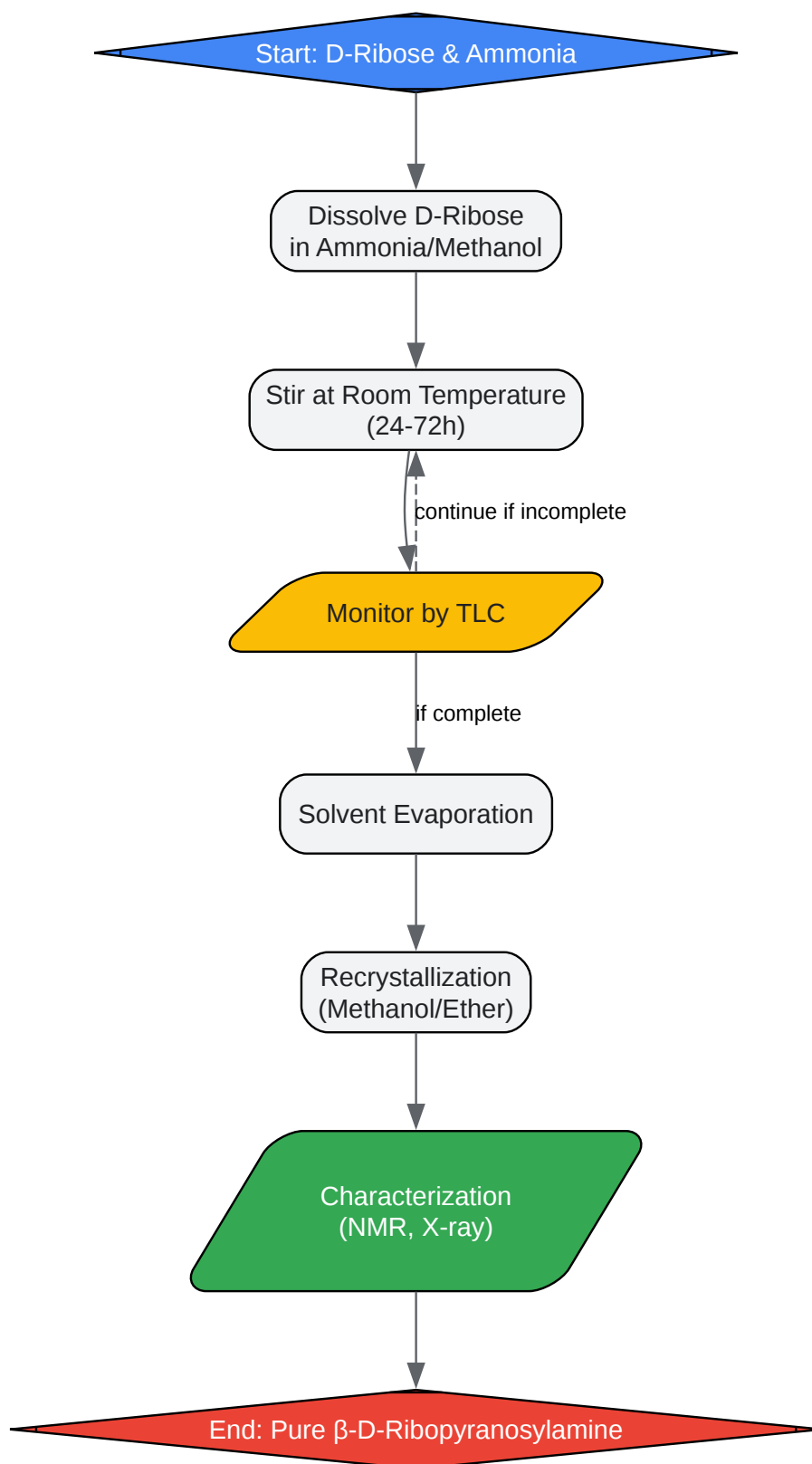
## Visualization of Synthesis and Anomerization

The following diagrams illustrate the synthetic pathway and the anomeric equilibrium of **D-Ribopyranosylamine**.



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Caption: Synthetic pathway and anomeric equilibrium of **D-Ribopyranosylamine**.



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Caption: Experimental workflow for the synthesis of  $\beta$ -D-Ribopyranosylamine.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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